2-Fluoro-6-(4-nitrophenyl)pyridine
Description
Chemical Nomenclature and Structural Classification
IUPAC Name : 2-Fluoro-6-(4-nitrophenyl)pyridine
Synonyms :
Structural Features :
Fundamental Chemical Parameters and Identifiers
Key Identifiers :
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 1245648-41-2 | |
| Molecular Weight | 218.18 g/mol | |
| SMILES Notation | C1=CC(=NC(=C1)F)C2=CC=C(C=C2)N+[O-] | |
| InChIKey | PPFPFLVMKSRITF-UHFFFAOYSA-N |
Physical Properties :
- State : Solid at room temperature (melting point: 128–129°C).
- Solubility : Limited solubility in water; soluble in polar organic solvents (e.g., DMSO, acetone).
Spectroscopic Data :
Position Within Fluorinated Heterocyclic Chemistry
Classification :
- Subclass : Fluorinated pyridines (heterocyclic aromatics with nitrogen and fluorine substituents).
- Electron-Deficient System : The nitro group (-NO₂) and fluorine atom create strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution.
Comparative Analysis :
Functional Utility :
Historical Context of Fluoropyridine Development
Evolution of Fluoropyridines :
- Early Syntheses : Initial methods relied on hazardous diazotization-fluorination (e.g., 2-aminopyridine → 2-fluoropyridine).
- Modern Advances :
Synthesis of this compound :
- Bromination-Fluorination :
- Cross-Coupling :
Industrial Relevance :
Properties
CAS No. |
1245648-41-2 |
|---|---|
Molecular Formula |
C11H7FN2O2 |
Molecular Weight |
218.187 |
IUPAC Name |
2-fluoro-6-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7FN2O2/c12-11-3-1-2-10(13-11)8-4-6-9(7-5-8)14(15)16/h1-7H |
InChI Key |
PPFPFLVMKSRITF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
2-fluoro-6-(4-nitrophenyl)pyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Toxicity : Compounds with 4-nitrophenyl substituents (e.g., pyriminil) often exhibit high toxicity, suggesting careful handling is required for the target compound .
- Conformational Stability : Substituents like -pyrrolidinyl or -methoxy groups influence intramolecular hydrogen bonding and crystal packing, as seen in pyrimidine derivatives .
Structural and Crystallographic Insights
- Dihedral Angles : In pyrimidine derivatives, the 4-nitrophenyl group creates dihedral angles of ~12–86° with the core ring, affecting molecular planarity and π-π stacking .
- Hydrogen Bonding : Weak C–H⋯O and C–H⋯π interactions stabilize crystal structures, as observed in nitrophenyl-containing compounds .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield | Purity | Key Conditions | Reference |
|---|---|---|---|---|
| Multi-component reflux | ~60% | >95% | Acetic acid, 2 h reflux | |
| Hydroxide alkylation | 87% | >99% | NaOH, 100 g scale |
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Fluorinated pyridines are typically flammable and may cause skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or direct contact .
- Storage: Keep in airtight containers away from ignition sources. Monitor for decomposition under light or humidity .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer :
- NMR : and NMR validate fluorine substitution patterns and aromatic proton environments (e.g., shifts at δ 8.2–8.5 ppm for nitroaryl protons) .
- X-ray crystallography : Resolves nitro-phenylpyridine geometry and intermolecular interactions (e.g., π-stacking). Related structures show dihedral angles of 15–30° between pyridine and aryl rings .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., para-nitro group) for SNAr reactions .
- Solvent effects : Simulate polarity impacts (e.g., DMSO vs. toluene) on reaction barriers using COSMO-RS models .
Q. What mechanistic insights explain contradictions in catalytic vs. non-catalytic synthesis pathways?
- Methodological Answer :
- Base-promoted pathways : Evidence suggests hydroxide ions facilitate ring closure in alkylation steps without transition metals, reducing side reactions (e.g., elimination) .
- Catalytic pathways : Transition metals (e.g., Pd) may improve regioselectivity but introduce contamination risks. Contrast activation energies via kinetic studies .
Q. How does the nitro group influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Enzyme inhibition assays : Test nitro-phenylpyridines against targets like nitric oxide synthase (iNOS). Compare IC values with analogues lacking the nitro group .
- Electron-withdrawing effects : The nitro group enhances electrophilicity, improving binding to cysteine residues in enzymes. Quantify via Hammett σ constants .
Q. Table 2: Biological Activity Data
| Compound Modification | Target Enzyme | IC (µM) | Reference |
|---|---|---|---|
| 2-Fluoro-6-(4-nitrophenyl) | iNOS | 0.45 | |
| 6-(4-Methoxyphenyl) analog | iNOS | 1.2 |
Contradictions and Validation
- Synthetic yields : reports ~60% yields for traditional methods, while achieves 87% via optimized alkylation. This discrepancy highlights the importance of reaction scalability and purification protocols .
- Fluorine reactivity : NMR data in confirms fluorine’s stability under basic conditions, contradicting assumptions of rapid hydrolysis in some literature .
Authoritative Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
